molecular formula C16H18N2O3S B14396068 Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol CAS No. 88184-94-5

Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol

Cat. No.: B14396068
CAS No.: 88184-94-5
M. Wt: 318.4 g/mol
InChI Key: BTCWCFSIQJQAFW-UHFFFAOYSA-N
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Description

Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Formation of the Pyridine Ring: Pyridine rings can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nucleophiles, and electrophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of sulfonyl and pyridine groups on biological systems.

    Industrial Applications: It can be used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a pyrrolidine ring, a sulfonyl group, and a pyridine ring. This combination provides a unique set of chemical and biological properties that can be exploited for various applications.

Properties

CAS No.

88184-94-5

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

phenyl-(3-pyrrolidin-1-ylsulfonylpyridin-4-yl)methanol

InChI

InChI=1S/C16H18N2O3S/c19-16(13-6-2-1-3-7-13)14-8-9-17-12-15(14)22(20,21)18-10-4-5-11-18/h1-3,6-9,12,16,19H,4-5,10-11H2

InChI Key

BTCWCFSIQJQAFW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CN=C2)C(C3=CC=CC=C3)O

Origin of Product

United States

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